molecular formula C7H15Cl2N3 B1625528 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 732205-71-9

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B1625528
CAS RN: 732205-71-9
M. Wt: 212.12 g/mol
InChI Key: JTPSSCDSLGMNGK-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a compound with the molecular formula C7H15Cl2N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride”, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” include a molecular weight of 139.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

Future Directions

Imidazole derivatives, including “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride”, have become an important synthon in the development of new drugs . Their broad range of chemical and biological properties make them a promising area for future research and drug development .

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSCDSLGMNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535021
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

CAS RN

732205-71-9
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
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3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

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